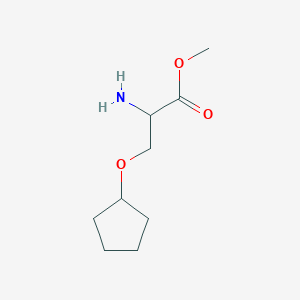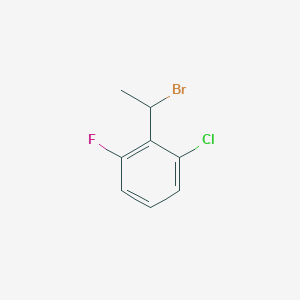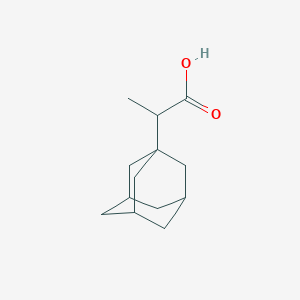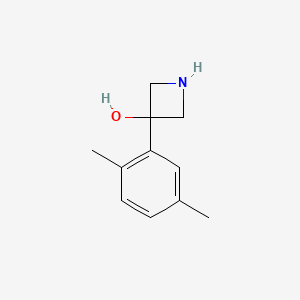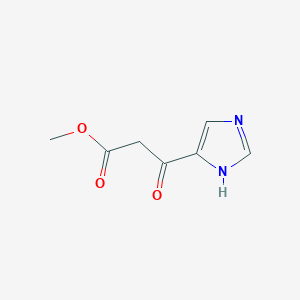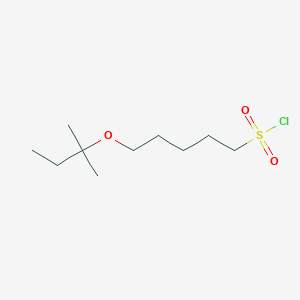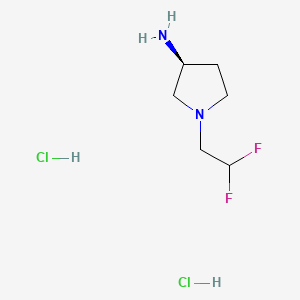
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoroethyl Group: This step may involve nucleophilic substitution reactions using difluoroethyl halides.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the difluoroethyl group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug design and development, particularly for targeting specific receptors or enzymes.
Industry: Applications in the synthesis of agrochemicals, polymers, or other industrial products.
Mecanismo De Acción
The mechanism of action of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine: Without the dihydrochloride salt form.
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol: With a hydroxyl group instead of an amine.
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-carboxylic acid: With a carboxylic acid group.
Uniqueness
The presence of the difluoroethyl group and the specific stereochemistry (3S) can impart unique properties to (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride, such as increased stability, specific binding affinity, or unique reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C6H14Cl2F2N2 |
|---|---|
Peso molecular |
223.09 g/mol |
Nombre IUPAC |
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c7-6(8)4-10-2-1-5(9)3-10;;/h5-6H,1-4,9H2;2*1H/t5-;;/m0../s1 |
Clave InChI |
GWIUSYUXFNJHKY-XRIGFGBMSA-N |
SMILES isomérico |
C1CN(C[C@H]1N)CC(F)F.Cl.Cl |
SMILES canónico |
C1CN(CC1N)CC(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


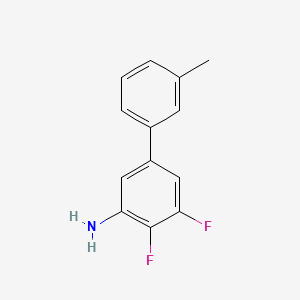
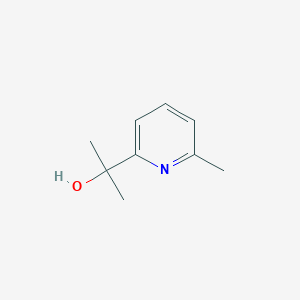
![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
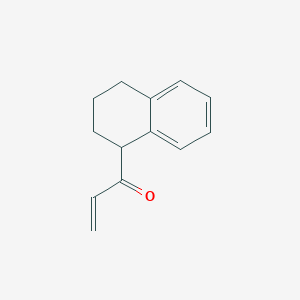
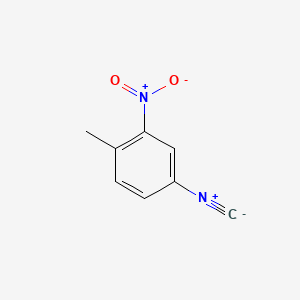
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)

![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
